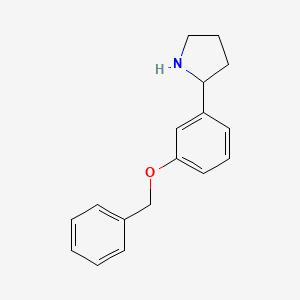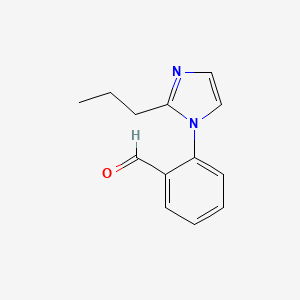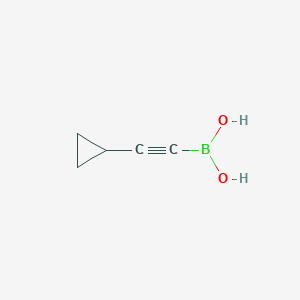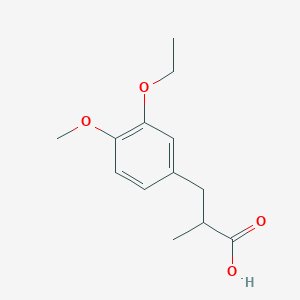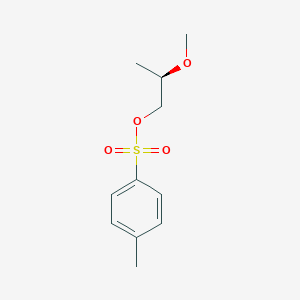
(R)-2-methoxypropyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a methoxypropyl group attached to a 4-methylbenzene-1-sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate typically involves the reaction of (2R)-2-methoxypropanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate ester can be hydrolyzed to yield the corresponding alcohol and sulfonic acid.
Oxidation: The methoxypropyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with common catalysts being hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic substitution: The major products are the substituted sulfonate esters.
Hydrolysis: The major products are the corresponding alcohol and sulfonic acid.
Oxidation: The major products are aldehydes or carboxylic acids, depending on the extent of oxidation.
Scientific Research Applications
(2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the effects of sulfonate esters on biological systems, including their potential as enzyme inhibitors or substrates.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate involves its interaction with nucleophiles or electrophiles in chemical reactions. The sulfonate group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. The methoxypropyl group can undergo oxidation or hydrolysis, leading to the formation of various products.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-methoxypropyl 4-methylbenzenesulfonate
- (2S)-2-methoxypropyl 4-methylbenzenesulfonate
- (2R)-2-ethoxypropyl 4-methylbenzenesulfonate
Uniqueness
(2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate is unique due to its specific stereochemistry and the presence of a methoxy group, which can influence its reactivity and interactions in chemical reactions. The compound’s ability to undergo various types of reactions, including nucleophilic substitution and oxidation, makes it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C11H16O4S |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
[(2R)-2-methoxypropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16O4S/c1-9-4-6-11(7-5-9)16(12,13)15-8-10(2)14-3/h4-7,10H,8H2,1-3H3/t10-/m1/s1 |
InChI Key |
IHRUWHJSVMOZTQ-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


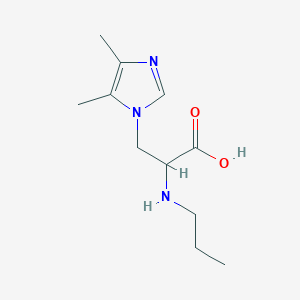
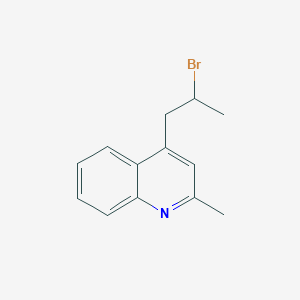
![4-[(3-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B13557422.png)
![3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13557423.png)
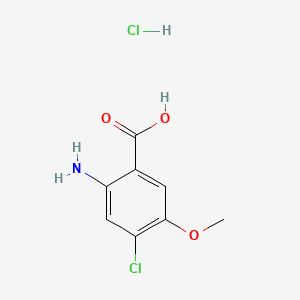
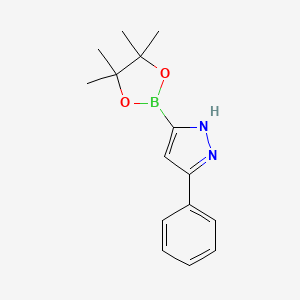
![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol](/img/structure/B13557442.png)
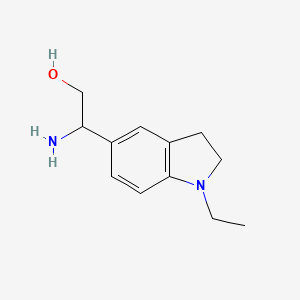
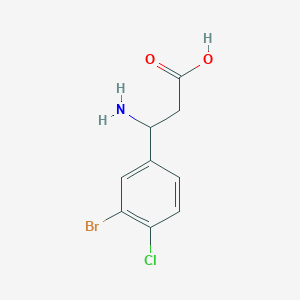
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid](/img/structure/B13557455.png)
